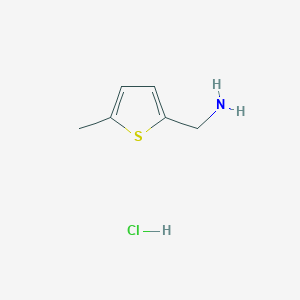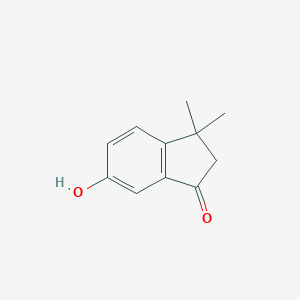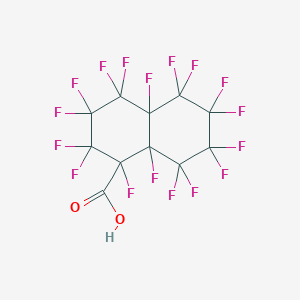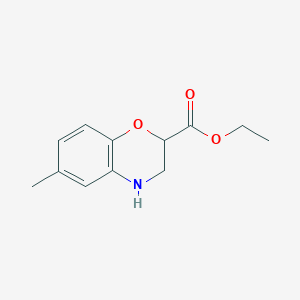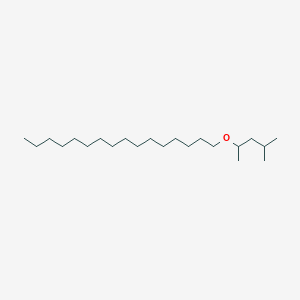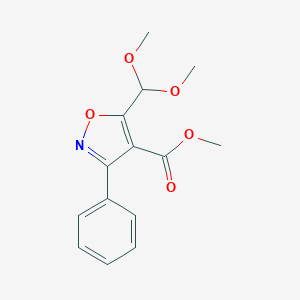
Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate is not fully understood. However, studies have shown that it exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing the expression of various oncogenes. Its ability to detect reactive oxygen species is attributed to its ability to undergo a photo-induced electron transfer process, leading to the formation of a fluorescent product.
Biochemical and Physiological Effects
Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, induce apoptosis, and suppress the expression of various oncogenes. It has also been shown to have antioxidant properties and can scavenge reactive oxygen species. However, its effects on the human body are not fully understood, and further studies are needed to determine its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its potential toxicity, limited solubility in water, and high cost.
Orientations Futures
There are several future directions for the research and development of Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate. These include:
1. Development of novel anti-cancer agents based on the structure of Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate.
2. Investigation of the mechanism of action of Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate in more detail.
3. Development of more efficient and cost-effective synthesis methods for Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate.
4. Investigation of the potential applications of Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate in materials science.
5. Study of the safety and efficacy of Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate in vivo.
Conclusion
Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate is a chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Méthodes De Synthèse
Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate is synthesized through a multi-step process that involves the reaction of 2-amino-4-phenyl-1,3-oxazole with methyl acrylate and formaldehyde in the presence of a catalyst. The resulting intermediate is then treated with sodium methoxide to obtain the final product.
Applications De Recherche Scientifique
Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, it has been used as a fluorescent probe for the detection of reactive oxygen species. In materials science, it has been studied for its potential applications in the development of organic light-emitting diodes.
Propriétés
Numéro CAS |
161126-42-7 |
|---|---|
Nom du produit |
Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate |
Formule moléculaire |
C14H15NO5 |
Poids moléculaire |
277.27 g/mol |
Nom IUPAC |
methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C14H15NO5/c1-17-13(16)10-11(9-7-5-4-6-8-9)15-20-12(10)14(18-2)19-3/h4-8,14H,1-3H3 |
Clé InChI |
HRLNXRYVPNMOQZ-UHFFFAOYSA-N |
SMILES |
COC(C1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC)OC |
SMILES canonique |
COC(C1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC)OC |
Synonymes |
4-Isoxazolecarboxylicacid,5-(dimethoxymethyl)-3-phenyl-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



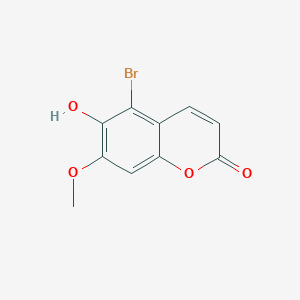

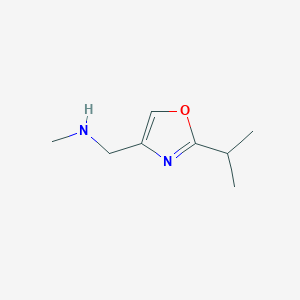
![2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B60430.png)
